molecular formula C12H14BrFN2O B5773433 N-(4-bromo-2-fluorophenyl)-2-(pyrrolidin-1-yl)acetamide

N-(4-bromo-2-fluorophenyl)-2-(pyrrolidin-1-yl)acetamide

Cat. No.: B5773433
M. Wt: 301.15 g/mol
InChI Key: PAZOEUJYJNQEPD-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-2-(pyrrolidin-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a bromine and fluorine-substituted phenyl ring attached to an acetamide group, which is further connected to a pyrrolidine ring. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-2-(pyrrolidin-1-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-2-fluoroaniline and 2-chloroacetyl chloride.

    Formation of Intermediate: The 4-bromo-2-fluoroaniline reacts with 2-chloroacetyl chloride in the presence of a base such as triethylamine to form an intermediate 2-(4-bromo-2-fluorophenyl)acetamide.

    Cyclization: The intermediate is then reacted with pyrrolidine under reflux conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale batch reactions using similar synthetic routes but optimized for yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)-2-(pyrrolidin-1-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, potentially altering the functional groups attached to the phenyl ring or the acetamide moiety.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) for nucleophilic substitution.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction.

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted derivatives, while hydrolysis would yield the corresponding carboxylic acid and amine.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-2-(pyrrolidin-1-yl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2-fluorophenyl)-2-(pyrrolidin-1-yl)acetamide
  • N-(4-bromo-2-chlorophenyl)-2-(pyrrolidin-1-yl)acetamide
  • N-(4-bromo-2-fluorophenyl)-2-(morpholin-1-yl)acetamide

Uniqueness

N-(4-bromo-2-fluorophenyl)-2-(pyrrolidin-1-yl)acetamide is unique due to its specific substitution pattern on the phenyl ring and the presence of the pyrrolidine ring. These structural features may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-pyrrolidin-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrFN2O/c13-9-3-4-11(10(14)7-9)15-12(17)8-16-5-1-2-6-16/h3-4,7H,1-2,5-6,8H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAZOEUJYJNQEPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC(=O)NC2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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